

Spectroscopic Profile of 4-Bromo-2-methoxybenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-methoxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Bromo-2-methoxybenzonitrile** (CAS No. 330793-38-9). Due to the absence of publicly available experimental spectra in the searched databases, this document focuses on predicted spectroscopic data and established experimental protocols. The information herein serves as a foundational resource for the characterization and analysis of this compound in a research and development setting.

Chemical Structure and Properties

Structure:

Molecular Formula: C_8H_6BrNO [\[1\]](#)[\[2\]](#)

Molecular Weight: 212.05 g/mol [\[1\]](#)[\[2\]](#)

Appearance: White to light yellow solid.[\[2\]](#)

IUPAC Name: **4-bromo-2-methoxybenzonitrile**[\[1\]](#)

Spectroscopic Data (Predicted)

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Bromo-2-methoxybenzonitrile**. These

predictions are based on established principles of spectroscopy and data from analogous compounds.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.7	d	1H	Ar-H (ortho to -CN)
~7.2 - 7.4	dd	1H	Ar-H (ortho to -Br)
~7.0 - 7.2	d	1H	Ar-H (ortho to -OCH ₃)
~3.9	s	3H	-OCH ₃

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~160	Ar-C (-OCH ₃)
~135	Ar-C-H
~133	Ar-C-H
~125	Ar-C-Br
~118	Ar-C-CN
~117	-C≡N
~115	Ar-C-H
~105	Ar-C (ipso to -CN)
~56	-OCH ₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch[3][4]
~2230-2210	Strong	C≡N (nitrile) stretch
~1600-1585	Medium-Strong	Aromatic C=C in-ring stretch[3]
~1500-1400	Medium-Strong	Aromatic C=C in-ring stretch[3]
~1250-1000	Strong	Aryl-O (ether) stretch
~900-675	Strong	C-H out-of-plane bend[3]
~600-500	Medium	C-Br stretch

MS (Mass Spectrometry) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
211/213	~100/98	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
196/198	Moderate	[M-CH ₃] ⁺
183/185	Moderate	[M-CO] ⁺
170/172	Low	[M-CH ₃ CO] ⁺
132	Moderate	[M-Br] ⁺
102	High	[C ₇ H ₄ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. The specific parameters may require optimization based on the instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-20 mg of **4-Bromo-2-methoxybenzonitrile** for ^1H NMR and 20-50 mg for ^{13}C NMR.[5]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[5]
- Transfer the solution to a clean 5 mm NMR tube.[5]

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ^1H spectrum using a standard pulse sequence.
- For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount of **4-Bromo-2-methoxybenzonitrile** with anhydrous potassium bromide (KBr) in a mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. [6]

Mass Spectrometry

Sample Introduction and Ionization:

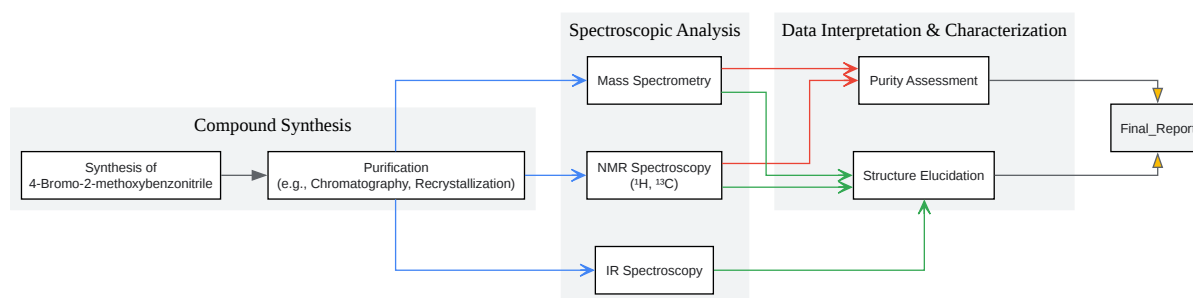
- Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- For GC-MS, electron ionization (EI) is a common method for generating ions.

Data Acquisition:

- Acquire the mass spectrum, scanning over a suitable m/z range to detect the molecular ion and expected fragments.
- The presence of bromine will result in a characteristic $M/M+2$ isotope pattern with approximately equal intensities.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like **4-Bromo-2-methoxybenzonitrile**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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